3-Ethoxy-2-hydroxymethylpyridine
Overview
Description
3-Ethoxy-2-hydroxymethylpyridine is a compound that belongs to the class of organic chemicals known as pyridines, which are heterocyclic aromatic compounds with a nitrogen atom replacing one of the carbon atoms in the benzene ring. Although the specific compound 3-Ethoxy-2-hydroxymethylpyridine is not directly mentioned in the provided papers, the research on related pyridine derivatives can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of polysubstituted 3-hydroxypyridines can be achieved through hetero-Diels-Alder reactions, as demonstrated with 5-ethoxyoxazoles and dienophiles . This method shows good functional group tolerance and could potentially be adapted for the synthesis of 3-Ethoxy-2-hydroxymethylpyridine. Additionally, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine involves the acylation of 2-methylfuran with propionic anhydride, which could be a starting point for synthesizing the target compound by modifying the substituents .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic distribution. For instance, the X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid shows intramolecular and intermolecular bonding, which could be relevant when considering the structure of 3-Ethoxy-2-hydroxymethylpyridine .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For example, 3-hydroxypyridine N-oxide reacts with active hydrogen compounds to form 3-substituted 2-aminofuro[3,2-b]pyridines . This indicates that 3-Ethoxy-2-hydroxymethylpyridine might also participate in similar reactions, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely depending on their specific substituents. For instance, 2-ethylhexylaminomethylpyridine has been shown to selectively extract certain metal ions, suggesting that 3-Ethoxy-2-hydroxymethylpyridine might also exhibit unique interaction properties with metals . Moreover, the presence of ethoxy and hydroxymethyl groups in the compound could influence its solubility, boiling point, and reactivity.
Scientific Research Applications
Tautomeric Forms and Spectrometry
3-Ethoxy-2-hydroxymethylpyridine has been studied for its tautomeric forms, particularly in the gas phase. Research has demonstrated that hydroxypyridines, including this compound, exist in their enolic form in the gas phase. This was evidenced through deuteration studies and mass spectrometry analysis (Maquestiau et al., 1975).
Synthesis and Crystal Structures
The compound has been involved in the synthesis of other complex molecules. For instance, the oxidative nitration of 2-amino-3-hydroxypyridine has led to the production of 2-ethoxy-3-hydroxy-4,6-dinitropyridine, a reaction product involving 3-ethoxy-2-hydroxymethylpyridine. The molecular and crystal structures of these compounds have been studied, providing insights into their spectral characteristics (Koval’chukova et al., 2009).
Pharmaceutical Intermediates
3-Ethoxy-2-hydroxymethylpyridine plays a role in the synthesis of pharmaceutical intermediates. One study showed the reduction of ethyl 3-pyridinecarboxylate to give 3-hydroxymethylpyridine, a pharmaceutical intermediate, with high yield. This research contributes to the field of pharmaceutical chemistry, offering methods to create valuable intermediates for drug synthesis (Tan Bin, 2004).
Gas-Phase Decomposition Kinetics
The gas-phase elimination kinetics of 2-ethoxypyridine, closely related to 3-ethoxy-2-hydroxymethylpyridine, have been explored through electronic structure calculations. This study contributes to the understanding of the reaction mechanisms involving pyridine derivatives in the gas phase, which is valuable for various chemical synthesis processes (Márquez et al., 2012).
Bacteriostatic Properties
The bacteriostatic properties of compounds derived from 3-ethoxymethylpyridine, a molecule similar to 3-ethoxy-2-hydroxymethylpyridine, were studied, showing significant activity against various microbial strains. This research highlights the potential antimicrobial applications of pyridine derivatives (Weglewski et al., 1991).
Solvent Extraction in Metal Recovery
2-Ethylhexylaminomethylpyridine, related to 3-ethoxy-2-hydroxymethylpyridine, has been used in the selective solvent extraction of metals like Palladium(II), Rhodium(III), and Platinum(IV). This application is significant in the field of metal recovery and recycling, contributing to sustainable resource management (Baba & Fukumoto, 1992).
Safety And Hazards
The safety and hazards associated with a compound depend on its properties and intended use. Since 3-Ethoxy-2-hydroxymethylpyridine is used for research purposes only, specific safety and hazard information may not be readily available.
Future Directions
The future directions for a compound like 3-Ethoxy-2-hydroxymethylpyridine could involve its use in various research applications. For instance, it could be used in the study of protein engineering, where directed evolution is used to select variants of biomolecules with properties that make them more suitable for specific applications .
properties
IUPAC Name |
(3-ethoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-4-3-5-9-7(8)6-10/h3-5,10H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAGECZOQRFYJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621572 | |
Record name | (3-Ethoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxypyridin-2-yl)methanol | |
CAS RN |
62734-03-6 | |
Record name | (3-Ethoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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